molecular formula C15H22N2O2 B244913 3-methyl-N-[2-(4-morpholinyl)phenyl]butanamide

3-methyl-N-[2-(4-morpholinyl)phenyl]butanamide

Cat. No. B244913
M. Wt: 262.35 g/mol
InChI Key: FVPLZBYNBKGRGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-[2-(4-morpholinyl)phenyl]butanamide, also known as UMB 425, is a synthetic compound that belongs to the family of fatty acid amide hydrolase (FAAH) inhibitors. FAAH is an enzyme that breaks down endocannabinoids, which are natural compounds in the body that regulate pain, mood, and appetite. By inhibiting FAAH, UMB 425 increases the levels of endocannabinoids in the body, which can have therapeutic effects.

Mechanism of Action

3-methyl-N-[2-(4-morpholinyl)phenyl]butanamide 425 inhibits FAAH, which leads to an increase in endocannabinoid levels in the body. Endocannabinoids bind to cannabinoid receptors in the brain and throughout the body, which can have various effects on pain, mood, and appetite. By increasing endocannabinoid levels, 3-methyl-N-[2-(4-morpholinyl)phenyl]butanamide 425 can modulate these physiological processes.
Biochemical and Physiological Effects:
3-methyl-N-[2-(4-morpholinyl)phenyl]butanamide 425 has been shown to increase levels of endocannabinoids in the brain and peripheral tissues. This can lead to various physiological effects, including reduced pain, anxiety, and inflammation. 3-methyl-N-[2-(4-morpholinyl)phenyl]butanamide 425 has also been shown to have anti-tumor effects in a mouse model of breast cancer.

Advantages and Limitations for Lab Experiments

3-methyl-N-[2-(4-morpholinyl)phenyl]butanamide 425 has several advantages for lab experiments. It is a selective inhibitor of FAAH, which means that it does not affect other enzymes or receptors in the body. It also has good solubility in water, which makes it easy to administer in experiments. However, 3-methyl-N-[2-(4-morpholinyl)phenyl]butanamide 425 has some limitations as well. It has a relatively short half-life in the body, which means that it needs to be administered frequently for sustained effects. It also has limited bioavailability, which can make it difficult to achieve therapeutic concentrations in the body.

Future Directions

There are several future directions for research on 3-methyl-N-[2-(4-morpholinyl)phenyl]butanamide 425. One area of interest is its potential therapeutic effects in various diseases, including pain, anxiety, and inflammation. More preclinical studies are needed to determine the optimal dosing and administration of 3-methyl-N-[2-(4-morpholinyl)phenyl]butanamide 425 for these conditions. Another area of interest is the development of more potent and selective FAAH inhibitors, which could have even greater therapeutic potential. Finally, there is interest in exploring the use of 3-methyl-N-[2-(4-morpholinyl)phenyl]butanamide 425 in combination with other drugs or therapies, which could enhance its effects and reduce side effects.

Synthesis Methods

3-methyl-N-[2-(4-morpholinyl)phenyl]butanamide 425 can be synthesized using a multi-step process that involves the reaction of 4-morpholinephenylboronic acid with 3-methylbutanoyl chloride in the presence of a palladium catalyst. The resulting product is then treated with sodium hydroxide to form 3-methyl-N-[2-(4-morpholinyl)phenyl]butanamide 425. This method has been optimized to produce high yields of pure 3-methyl-N-[2-(4-morpholinyl)phenyl]butanamide 425.

Scientific Research Applications

3-methyl-N-[2-(4-morpholinyl)phenyl]butanamide 425 has been studied for its potential therapeutic effects in various diseases, including pain, anxiety, and inflammation. In preclinical studies, 3-methyl-N-[2-(4-morpholinyl)phenyl]butanamide 425 has shown promising results in reducing pain and anxiety behaviors in animal models. It has also been shown to have anti-inflammatory effects in a mouse model of colitis.

properties

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

3-methyl-N-(2-morpholin-4-ylphenyl)butanamide

InChI

InChI=1S/C15H22N2O2/c1-12(2)11-15(18)16-13-5-3-4-6-14(13)17-7-9-19-10-8-17/h3-6,12H,7-11H2,1-2H3,(H,16,18)

InChI Key

FVPLZBYNBKGRGD-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NC1=CC=CC=C1N2CCOCC2

Canonical SMILES

CC(C)CC(=O)NC1=CC=CC=C1N2CCOCC2

Origin of Product

United States

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